N-(4-amino-1-methylpteridin-2-ylidene)acetamide
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Overview
Description
N-(4-amino-1-methylpteridin-2-ylidene)acetamide is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1-methylpteridin-2-ylidene)acetamide typically involves the condensation of appropriate amines with cyanoacetic acid derivatives. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1-methylpteridin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
Scientific Research Applications
N-(4-amino-1-methylpteridin-2-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-amino-1-methylpteridin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-amino-1-methylpteridin-2-ylidene)acetamide include other pteridine derivatives, such as:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N6O |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
N-(4-amino-1-methylpteridin-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N6O/c1-5(16)13-9-14-7(10)6-8(15(9)2)12-4-3-11-6/h3-4H,1-2H3,(H2,10,13,14,16) |
InChI Key |
CUSKLPRFEWKNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N=C(C2=NC=CN=C2N1C)N |
Origin of Product |
United States |
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